molecular formula C17H14N2O4S2 B3106852 4-Succinimidyl-oxycarbonyl-alpha-(2-pyridyldithio)toluene CAS No. 160854-54-6

4-Succinimidyl-oxycarbonyl-alpha-(2-pyridyldithio)toluene

Cat. No.: B3106852
CAS No.: 160854-54-6
M. Wt: 374.4 g/mol
InChI Key: VNWUUFREFCAFEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Succinimidyl-oxycarbonyl-alpha-(2-pyridyldithio)toluene is a heterobifunctional cross-linking reagent. It is widely used in biochemical and molecular biology research for its ability to form stable conjugates between proteins, peptides, and other molecules. This compound is particularly valued for its ability to react with both amine and sulfhydryl groups, making it a versatile tool in the creation of complex biomolecular structures.

Mechanism of Action

Target of Action

The primary target of 4-Succinimidyl-oxycarbonyl-alpha-(2-pyridyldithio)toluene (SMPT) is the antibody in an Antibody-Drug Conjugate (ADC). It acts as a linker molecule that connects the antibody to a cytotoxic drug . The role of the antibody is to recognize and bind to specific antigens on the surface of cancer cells .

Mode of Action

SMPT interacts with its targets through its reactive groups: NHS-ester and pyridyldithio . The NHS-ester group reacts with the amine group on the antibody, while the pyridyldithio group forms a disulfide bond with the sulfhydryl group on the cytotoxic drug . This results in the formation of an ADC, where the antibody and the drug are linked together .

Biochemical Pathways

The ADC, once formed, can bind to the antigen on the cancer cell and be internalized. Inside the cell, the disulfide bond between the antibody and the drug is cleaved, releasing the cytotoxic drug . The drug then interferes with the cell’s functions, leading to cell death .

Pharmacokinetics

The pharmacokinetics of SMPT is largely determined by the properties of the ADC it forms. The antibody component of the ADC allows for specific targeting of cancer cells, which can improve the bioavailability of the drug at the tumor site . .

Result of Action

The result of SMPT’s action is the formation of an ADC that can deliver a cytotoxic drug specifically to cancer cells . This can lead to a more effective treatment with fewer side effects compared to traditional chemotherapy, as the drug is only released inside the targeted cells .

Action Environment

The action of SMPT and the ADC it forms can be influenced by various environmental factors. For example, the stability of the ADC can be affected by the pH and temperature of the environment . Additionally, the presence of reducing agents can prematurely cleave the disulfide bond, releasing the drug before it reaches the target cell .

: Beck A, et al. Strategies and challenges for the next generation of antibody-drug conjugates. Nat Rev Drug Discov. 2017 May;16 (5):315-337. : MedChemExpress product page for this compound. : Thermo Fisher Scientific product page for SMPT (4-succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Succinimidyl-oxycarbonyl-alpha-(2-pyridyldithio)toluene typically involves the reaction of 4-carboxyphenyl-2-pyridyldisulfide with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under anhydrous conditions to prevent hydrolysis of the NHS ester .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography and stored under desiccated conditions to maintain stability .

Chemical Reactions Analysis

Types of Reactions

4-Succinimidyl-oxycarbonyl-alpha-(2-pyridyldithio)toluene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions are stable conjugates between the compound and target molecules, such as proteins or peptides. These conjugates are often used in various biochemical assays and therapeutic applications .

Scientific Research Applications

4-Succinimidyl-oxycarbonyl-alpha-(2-pyridyldithio)toluene has a wide range of applications in scientific research:

    Chemistry: Used as a cross-linking reagent to study protein-protein interactions and to stabilize protein complexes.

    Biology: Facilitates the conjugation of antibodies to enzymes or fluorescent dyes for use in immunoassays and imaging techniques.

    Medicine: Employed in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

    Industry: Utilized in the production of diagnostic kits and biosensors

Comparison with Similar Compounds

Similar Compounds

    Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): Similar in structure and function but has a shorter spacer arm.

    Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): Another cross-linker with different reactive groups and spacer length.

    MBS (m-maleimidobenzoyl-N-hydroxysuccinimide ester): Used for similar applications but with different chemical properties.

Uniqueness

4-Succinimidyl-oxycarbonyl-alpha-(2-pyridyldithio)toluene is unique due to its long spacer arm and the presence of both NHS ester and pyridyldithiol reactive groups. This combination allows for the formation of stable yet cleavable conjugates, making it highly versatile for various research applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[(pyridin-2-yldisulfanyl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S2/c20-15-8-9-16(21)19(15)23-17(22)13-6-4-12(5-7-13)11-24-25-14-3-1-2-10-18-14/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWUUFREFCAFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)CSSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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